ML216

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

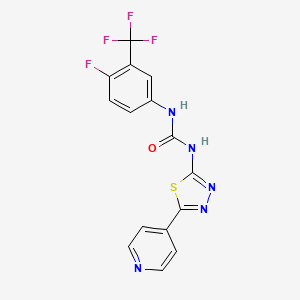

ML216 es un inhibidor potente, selectivo y permeable a las células de la helicasa de la proteína del síndrome de Bloom. La helicasa de la proteína del síndrome de Bloom es un miembro de la familia de helicasa de ADN RECQ, que participa en la disolución de estructuras complejas de ADN e intermediarios de reparación. This compound ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la investigación del cáncer y la respuesta al daño del ADN .

Aplicaciones Científicas De Investigación

ML216 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto de herramienta para estudiar la inhibición de la helicasa de la proteína del síndrome de Bloom y sus efectos en los procesos de desenrollamiento y reparación del ADN.

Biología: El compuesto se utiliza para investigar el papel de la helicasa de la proteína del síndrome de Bloom en varios procesos biológicos, incluida la replicación, reparación y recombinación del ADN.

Medicina: this compound ha mostrado potencial como agente anticancerígeno al sensibilizar las células cancerosas a agentes dañinos para el ADN como el cisplatino. También se utiliza para estudiar los mecanismos de resistencia a los fármacos en las células cancerosas.

Mecanismo De Acción

ML216 ejerce sus efectos inhibiendo selectivamente la actividad de desenrollamiento del ADN de la helicasa de la proteína del síndrome de Bloom. El compuesto se une a la helicasa en un sitio específico, impidiéndole interactuar con el ADN y bloqueando su actividad helicasa. Esta inhibición conduce a un aumento del daño al ADN y la inestabilidad cromosómica, lo que hace que las células cancerosas sean más susceptibles a la apoptosis y otras formas de muerte celular. Los objetivos y vías moleculares involucrados incluyen las vías ATR-Chk1 y ATM-Chk2, que se activan en respuesta al daño del ADN .

Análisis Bioquímico

Biochemical Properties

ML216 plays a crucial role in biochemical reactions, particularly those involving DNA repair and replication . It interacts with BLM helicase, an enzyme involved in DNA repair, and inhibits its DNA unwinding activity . This interaction is believed to be due to the binding of this compound to the BLM protein, thereby preventing it from performing its normal function .

Cellular Effects

The effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea on cells are profound. It has been shown to sensitize prostate cancer (PCa) cells to the DNA-crosslinking agent cisplatin, enhancing its antiproliferative properties . Furthermore, this compound has been found to prevent DNA damage-induced senescence by modulating the interaction between BLM and Deleted in Breast Cancer 1 (DBC1), thereby preserving BLM following DNA damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to BLM helicase, inhibiting its DNA unwinding activity . This inhibition results in an increased production of γH2AX, a marker of DNA damage, and caspase-3 cleavage, a marker of apoptosis . The combination of this compound and cisplatin also increases the expression of p-Chk1 and p-Chk2, suggesting that DNA damage may trigger the ATR-Chk1 and ATM-Chk2 pathways .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea in laboratory settings have been observed to be consistent, with the compound maintaining its stability and effectiveness . Long-term effects on cellular function have not been extensively studied, but the compound’s ability to enhance the effects of other drugs like cisplatin suggests potential for long-term use .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It has been shown to enhance pulmonary function by lowering levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis .

Metabolic Pathways

Given its interaction with BLM helicase, it is likely involved in pathways related to DNA repair and replication .

Subcellular Localization

Given its interaction with BLM helicase, it is likely that it localizes to areas of the cell where DNA repair and replication occur

Métodos De Preparación

La síntesis de ML216 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética suele implicar el uso de reactivos como la 4-fluoro-3-(trifluorometil)anilina y la 5-(piridin-4-il)-1,3,4-tiadiazol-2-amina. Las condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado .

El proceso de producción probablemente implica escalar los métodos de síntesis de laboratorio mientras se garantiza la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

ML216 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que da como resultado la formación de productos reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, donde uno o más grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

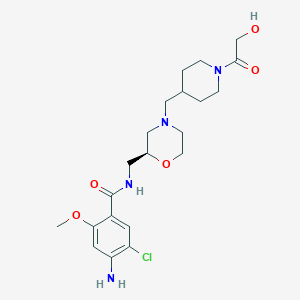

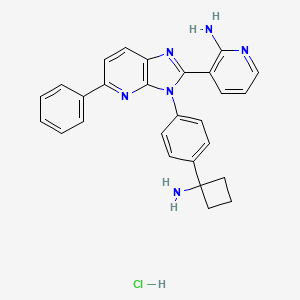

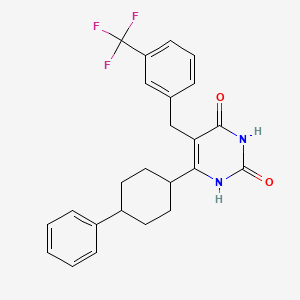

ML216 es único en su alta selectividad y potencia como inhibidor de la helicasa de la proteína del síndrome de Bloom. Compuestos similares incluyen:

Inhibidor de la helicasa WRN: Otro miembro de la familia de helicasa RECQ, la helicasa WRN, puede ser inhibida por compuestos específicos, pero estos inhibidores a menudo carecen de la selectividad y la potencia de this compound.

Benzamidas sustituidas: Se ha demostrado que estos compuestos inhiben la helicasa de la proteína del síndrome de Bloom, pero pueden no ser tan selectivos o efectivos como this compound.

La singularidad de this compound radica en su capacidad para inhibir selectivamente la helicasa de la proteína del síndrome de Bloom con alta potencia, lo que lo convierte en una herramienta valiosa para estudiar los procesos de reparación del ADN y desarrollar nuevas terapias contra el cáncer .

Propiedades

IUPAC Name |

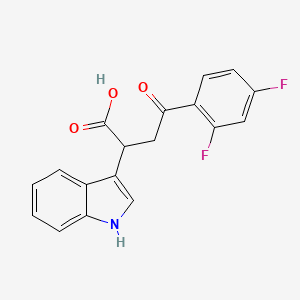

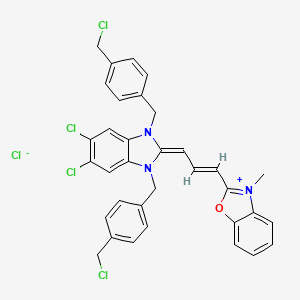

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOYUSJXXCHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430213-30-1 |

Source

|

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)